4-({[(2Z)-2-[(3,5-dichlorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
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Overview
Description
4-({[(2Z)-2-[(3,5-dichlorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid is a complex organic compound with a unique structure that includes a thiazinan ring, a benzoic acid moiety, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2Z)-2-[(3,5-dichlorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid typically involves multiple steps The starting materials often include 3,5-dichloroaniline, phenylacetic acid, and thiazolidine derivatives The synthetic route may involve the formation of an imine intermediate, followed by cyclization to form the thiazinan ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[(2Z)-2-[(3,5-dichlorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-({[(2Z)-2-[(3,5-dichlorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({[(2Z)-2-[(3,5-dichlorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity. The pathways involved may include inhibition of signaling pathways that promote cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazinan derivatives and benzoic acid derivatives. Examples include:
- 4-({[(2Z)-2-[(3,5-dichlorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
- This compound
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C26H21Cl2N3O4S |
---|---|
Molecular Weight |
542.4 g/mol |
IUPAC Name |
4-[[2-(3,5-dichlorophenyl)imino-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C26H21Cl2N3O4S/c27-18-12-19(28)14-21(13-18)30-26-31(11-10-16-4-2-1-3-5-16)23(32)15-22(36-26)24(33)29-20-8-6-17(7-9-20)25(34)35/h1-9,12-14,22H,10-11,15H2,(H,29,33)(H,34,35) |
InChI Key |
XOJJXGHGTVHFFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC(=CC(=C2)Cl)Cl)N(C1=O)CCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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